molecular formula C7H9N3 B14033970 3-Amino-4,4-dimethylpent-2-enedinitrile

3-Amino-4,4-dimethylpent-2-enedinitrile

Cat. No.: B14033970
M. Wt: 135.17 g/mol
InChI Key: NWKLUKGXUUBGBD-UTCJRWHESA-N
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Description

3-Amino-4,4-dimethylpent-2-enedinitrile ( 1632077-10-1) is a high-purity chemical compound offered for research and development purposes. This specialty nitrile features a molecular formula of C7H9N3 and a molecular weight of 135.17 g/mol . As a building block with multiple functional groups, including both nitrile and amino moieties, it is a valuable intermediate in organic synthesis, particularly in the construction of more complex heterocyclic systems and pharmaceuticals. The compound must be stored at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this compound as a key precursor in various chemical transformations to explore new synthetic pathways and develop novel molecular entities.

Properties

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

(Z)-3-amino-4,4-dimethylpent-2-enedinitrile

InChI

InChI=1S/C7H9N3/c1-7(2,5-9)6(10)3-4-8/h3H,10H2,1-2H3/b6-3-

InChI Key

NWKLUKGXUUBGBD-UTCJRWHESA-N

Isomeric SMILES

CC(C)(C#N)/C(=C/C#N)/N

Canonical SMILES

CC(C)(C#N)C(=CC#N)N

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route from Lithocholic Acid Derivatives (Research Study)

A comprehensive study demonstrated the synthesis of this compound derivatives starting from lithocholic acid through a sequence of esterification, oxidation, methylation, reductive amination, and reduction steps. Although the study focused on lithocholic acid derivatives, the methodology provides insights into the preparation of the target compound or its analogs with similar substitution patterns.

Key Steps:

  • Esterification and Oxidation
    Lithocholic acid was esterified and oxidized using 2-iodoxybenzoic acid (IBX) and trifluoroacetic acid to yield an α,β-unsaturated ketone intermediate.

  • C-4 Methylation and Double Bond Rearrangement
    Methylation at the C-4 position was performed, accompanied by rearrangement of the double bond to afford a methylated intermediate.

  • Reductive Amination at C-3
    The C-3 carbonyl group was converted to an amino group via reductive amination, introducing the 3-amino functionality.

  • Reduction of Carboxylate Group
    The carboxylate group at C-24 was reduced to complete the synthesis of the amino-nitrile compound.

  • Protection and Deprotection Strategies
    Boc (tert-butyloxycarbonyl) and TBS (tert-butyldimethylsilyl) groups were used to protect amino and hydroxyl groups during oxidation and methylation steps, ensuring selectivity.

Yields and Conditions:

  • Reductive amination and methylation steps yielded the target compounds with moderate to high yields (exact yields vary per step).
  • Reaction conditions involved mild temperatures and standard organic solvents.

Summary Table of Key Intermediates and Yields:

Step Reaction Type Key Reagents/Conditions Yield (%) Notes
Esterification & Oxidation IBX, TFA Room temp to mild heating ~85 Formation of α,β-unsaturated ketone
C-4 Methylation Methylation, rearrangement Methyl iodide, base 70-80 Double bond rearrangement observed
Reductive Amination (C-3) NaBH3CN or similar Mild acidic conditions 75-90 Introduction of amino group
Carboxylate Reduction LiAlH4 Anhydrous conditions 80-90 Reduction to alcohol
Protection/Deprotection Boc, TBS, NaBH4 Standard protecting group chemistry Variable Facilitates selective reactions

Data adapted from a 2023 study on lithocholic acid derivatives synthesis.

Catalytic Amination of Halogenated Precursors (Patent Methods)

Patented methods describe the preparation of amino-substituted pyridine derivatives, which share structural similarity in the amination step, using catalytic amination of halogenated precursors under high-pressure ammonia conditions.

Typical Procedure:

  • Starting from 3-bromo-4-methylpyridine or 3-chloro-4-methylpyridine.
  • Reaction in methanol or concentrated ammonia solution.
  • Use of copper sulfate as a catalyst.
  • Ammonia gas introduced to achieve pressures of 5 atm.
  • Heating at 160–180°C for 8–24 hours in a sealed autoclave.
  • Work-up involves filtration, concentration, and recrystallization.

Yields:

Starting Material Catalyst Solvent Temp (°C) Time (h) Yield (%)
3-Bromo-4-methylpyridine CuSO4 (5 g) Methanol (300ml) 160 8 95
3-Bromo-4-methylpyridine CuSO4 (5 g) Conc. NH3 (500ml) 180 8 90
3-Chloro-4-methylpyridine CuSO4 (10 g) Methanol (500ml) 180 24 73

This method features mild reaction conditions, high selectivity, and is suitable for scale-up industrial production.

Hydrogenation of Nitro Precursors

Another common approach involves the catalytic hydrogenation of nitro-substituted precursors to the corresponding amino derivatives.

  • Example: Methyl 4-methyl-3-nitrobenzoate hydrogenated using Raney Nickel catalyst under 50 psi hydrogen pressure for 8 hours.
  • Solvent: Methanol.
  • Post-reaction filtration and concentration yield the amino compound.
  • Yield reported approximately 80%.

This method is useful for preparing amino-substituted aromatic compounds, which can be further transformed into nitrile-containing derivatives by subsequent functional group modifications.

Analysis of Preparation Methods

Method Advantages Disadvantages Industrial Viability
Reductive Amination of Ketones High selectivity, good yields, mild conditions Multi-step, requires protecting groups Suitable for complex molecules
Catalytic Amination of Halogenated Pyridines High yield, short reaction steps, mild conditions Requires high-pressure equipment Highly suitable for industrial scale
Catalytic Hydrogenation of Nitro Compounds Straightforward, well-established Requires handling of hydrogen gas, catalyst Common in pharmaceutical synthesis

The preparation of this compound involves sophisticated organic synthesis techniques, primarily focusing on the introduction of the amino group and nitrile functionalities on a dimethyl-substituted pentene backbone. The most effective methods include reductive amination of α,β-unsaturated ketones, catalytic amination of halogenated precursors under ammonia pressure, and catalytic hydrogenation of nitro intermediates.

Industrial-scale synthesis favors catalytic amination methods due to their higher yields, shorter reaction times, and milder conditions. Protection and deprotection strategies are essential in multi-step syntheses to achieve selectivity and high purity.

The integration of these methods provides a robust framework for the synthesis of this compound, facilitating its application in medicinal chemistry and related fields.

Scientific Research Applications

3-Amino-4,4-dimethylpent-2-enedinitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4,4-dimethylpent-2-enedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional features of 3-Amino-4,4-dimethylpent-2-enedinitrile with analogs identified in the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents Notable Features
This compound C₇H₁₀N₄ 150.19 (hypothetical) Amino, dinitrile 4,4-dimethyl Linear aliphatic chain, dual nitriles
(S)-3-Amino-4,4-dihalocyclopent-1-enecarboxylic acid C₆H₇X₂NO₂ (X=halo) Varies (halogen-dependent) Amino, carboxylic acid, dihalo 4,4-dihalo, cyclopentene Cyclic backbone, enzyme inactivation
3-Amino-4,6-dimethyl-thieno[2,3-b]pyridine-2-carbonitrile C₁₀H₁₀N₂S 203.26 Amino, carbonitrile, thienopyridine 4,6-dimethyl Aromatic heterocycle, high purity (95%)
N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile C₁₀H₁₀N₄O₄ 266.21 Dimethylamino, nitro, acetonitrile 3,5-dinitro, 4-dimethylamino Nitro-aromatic system, spectroscopic focus
Key Observations:
  • Backbone Differences: The target compound’s linear aliphatic chain contrasts with the cyclic (cyclopentene ) or aromatic (thienopyridine ) frameworks of analogs. This impacts solubility and steric accessibility.
  • Functional Groups : The dinitrile groups in the target compound may exhibit stronger electron-withdrawing effects compared to single nitriles in and . Carboxylic acid in ’s compound introduces acidity absent in the target.

Spectroscopic and Reactivity Comparison

  • Infrared Spectroscopy: Nitrile groups typically show strong absorption near 2200–2250 cm⁻¹ (C≡N stretch) . The target compound’s dual nitriles may split or broaden this peak, differing from single nitriles in and . Amino groups (~3300 cm⁻¹, N-H stretch) are common to the target and .
  • Reactivity: Nitriles can undergo hydrolysis to carboxylic acids or amines, suggesting the target compound may share this pathway with and . The amino group in the target and could participate in condensation reactions (e.g., Schiff base formation), but steric bulk in the target may slow kinetics compared to less hindered analogs.

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